2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been tested in organic field-effect transistors (ofets) . These compounds are known to interact with electron-donating and electron-withdrawing fragments, playing a critical role in their application as semiconductors .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . The planarity of the structure is crucial for this interaction . The introduction of different substituents allows modulation of the semiconductor donor ability .
Biochemical Pathways
Similar compounds have been used in the development of low-band gap semiconductors with high charge-carrier mobilities . The variation of the HOMO and LUMO energy values through the introduction of different donor and acceptor groups is a common strategy to tune the electronic and optoelectronic properties of these systems .
Result of Action
The compound’s action results in good intramolecular charge transfer, which is critical for its application as a semiconductor in OFET devices . The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors .
Action Environment
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates . One-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-15(11-22-14-6-2-1-5-13(14)19-20-22)18-10-12-4-3-8-21(12)16-17-7-9-24-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKBDBBRVWYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.